molecular formula C13H24N2O4 B2671987 tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate CAS No. 1013920-87-0

tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate

Cat. No.: B2671987
CAS No.: 1013920-87-0
M. Wt: 272.345
InChI Key: XCVJQWFWSCEPPL-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol, is known for its applications in various chemical and biological studies .

Preparation Methods

The synthesis of tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate typically involves the reaction of N-Boc piperazine with ethylbromoacetate in the presence of triethylamine in acetonitrile. The mixture is stirred for several hours and then cooled to 0°C before the addition of ethylbromoacetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, triethylamine, and ethylbromoacetate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in its reactivity and stability, influencing its interactions with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 1-(2-methoxyacetyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity patterns and applications in various fields.

Properties

IUPAC Name

tert-butyl N-[1-(2-methoxyacetyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVJQWFWSCEPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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